Nociceptin

概要

説明

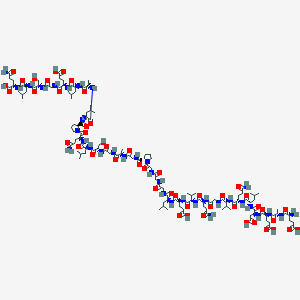

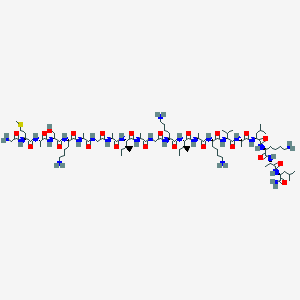

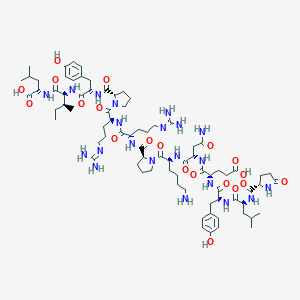

ノシセプチンは、オルフインFQとしても知られており、ノシセプチン受容体(NOP)のエンドジェナスリガンドとして機能する17アミノ酸の神経ペプチドです。それはκオピオイド受容体リガンドのダイノルフィンAに関連していますが、古典的なオピオイド受容体(μ、κ、δオピオイド受容体)では作用しません。ノシセプチンは、視床下部、脳幹、前脳を含む中枢神経系に広く分布しており、脊髄の腹側角と背側角にも存在します .

科学的研究の応用

Nociceptin has a wide range of scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis, folding, and structure-activity relationships.

Biology: Investigated for its role in modulating pain, stress, and emotional responses. It is also studied for its effects on learning and memory.

Medicine: Explored as a potential therapeutic target for pain management, anxiety, depression, and addiction. This compound receptor agonists and antagonists are being developed as potential drugs.

Industry: Utilized in the development of diagnostic tools and assays for studying this compound receptor function and its role in various physiological processes

作用機序

ノシセプチンは、Gタンパク質共役受容体(GPCR)であるノシセプチン受容体(NOP)に結合することでその効果を発揮します。結合すると、受容体は構造変化を起こし、細胞内シグナル伝達経路を活性化します。関与する主要な経路には、アデニル酸シクラーゼの阻害があり、これにより環状アデノシン一リン酸(cAMP)レベルが低下し、内向き整流カリウムチャネルの活性化があり、細胞膜の過分極につながります。これらの作用は最終的に、神経伝達物質の放出とニューロンの興奮性を調節します .

将来の方向性

The NOP receptor-related agonists, especially mixed NOP/MOP receptor partial agonists, are safe and non-addictive analgesics . The coactivation of NOP and MOP receptors is a strategy that warrants further exploration and refinement for the development of novel analgesics with a safer and effective profile . Other bifunctional MOR/NOP receptor ligands, such as BU08028, BU10038, and AT-121, are currently under pharmacological investigations and could represent promising analgesic agents for the future .

生化学分析

Biochemical Properties

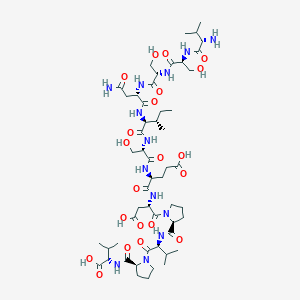

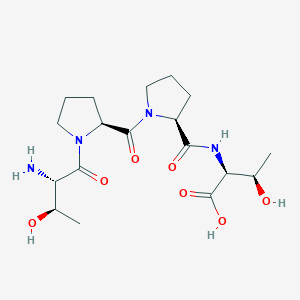

Nociceptin interacts with various enzymes, proteins, and other biomolecules. It activates the NOP receptor, leading to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs) . This typically causes a reduction in calcium currents, triggering changes in presynaptic calcium levels and thus neurotransmission . The N-terminal tetrapeptide Phe-Gly-Gly-Phe represents the active site of the molecule that activates the NOP receptor .

Cellular Effects

This compound has a broad spectrum of activity and can influence various types of cells and cellular processes. It is involved in the regulation of emotions, reward, pain sensitivity, stress responsiveness, sexual behavior, and aggression . It also suppresses dopamine, a chemical largely associated with motivation . Furthermore, it has been shown to reduce the severity of manifestations of defensive behavior, suggesting its involvement in adaptation to unavoidable stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It leads to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs), typically causing a reduction in calcium currents . This triggers changes in presynaptic calcium levels and thus neurotransmission . It also physically interacts with the immature NgR1 protein, enhancing the O-linked glycosylation and surface expression of NgR1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a rat model of PTSD, paw withdrawal thresholds (PWT) to von Frey and paw withdrawal latencies (PWL) to radiant heat stimuli dramatically decreased as early as 7 days after initiation of single-prolonged stress (SPS) and lasted the length of the study, 28 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodent models of chronic pain, such as carrageenan- and complete Freund’s adjuvant-induced inflammatory pain and chronic constriction injury, or spinal nerve ligation-induced neuropathic pain, intrathecal this compound potently produced efficacious antihyperalgesic and antiallodynic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits adenylate cyclase, hence reducing intracellular cAMP, increases inwardly rectifying K+ channels conductance, and closes Cav2.2 N-type channels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is widely expressed across multiple brain regions, the dorsal horn of the spinal cord, and the dorsal root ganglia . This widespread expression pattern results in the alteration of numerous neurophysiological features .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It is known that this compound and its receptor NOPr are present at the cell surface

準備方法

合成経路と反応条件

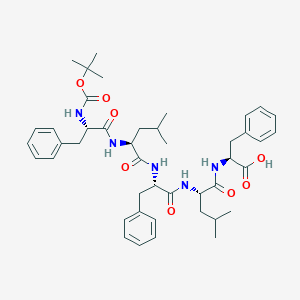

ノシセプチンは、ペプチドの製造によく用いられる方法である固相ペプチド合成(SPPS)によって合成されます。このプロセスでは、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次添加します。反応条件としては、一般的にN、N'-ジイソプロピルカルボジイミド(DIC)やOxymaPureなどのカップリング試薬を使用し、トリフルオロ酢酸(TFA)を使用してアミノ酸の脱保護を行います。最終生成物は樹脂から切断され、高速液体クロマトグラフィー(HPLC)によって精製されます .

工業的生産方法

ノシセプチンの工業的生産は、実験室での合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成機を用いることで、効率と一貫性を高めています。大規模HPLCシステムを使用することで、最終生成物の純度が保証されます。工業プロセスには、ペプチドが要求される仕様を満たしていることを保証するための厳格な品質管理措置も含まれています .

化学反応の分析

反応の種類

ノシセプチンは、以下を含むさまざまな化学反応を起こします。

酸化: ノシセプチンは、活性酸素種によって酸化され、システイン残基間にジスルフィド結合が形成されます。

還元: 酸化中に形成されたジスルフィド結合は、ジチオスレイトール(DTT)などの還元剤を使用して、遊離チオール基に戻すことができます。

置換: ノシセプチンは、構造活性相関を研究するために、特定のアミノ酸を他のアミノ酸に置換する置換反応を起こすことができます。

一般的な試薬と条件

酸化: 過酸化水素(H2O2)または他の活性酸素種。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。

置換: アミノ酸誘導体とDICやOxymaPureなどのカップリング試薬。

生成される主要な生成物

これらの反応から生成される主要な生成物には、ジスルフィド結合を持つ酸化ノシセプチン、遊離チオール基を持つ還元ノシセプチン、アミノ酸配列が変化した置換ノシセプチン変異体などがあります .

科学研究への応用

ノシセプチンは、幅広い科学研究への応用を持っています。

化学: ペプチド合成、フォールディング、構造活性相関を研究するためのモデルペプチドとして使用されます。

生物学: 痛み、ストレス、感情的な反応を調節する役割について調査されています。学習と記憶への影響についても研究されています。

医学: 痛みの管理、不安、うつ病、中毒の潜在的な治療標的として研究されています。ノシセプチン受容体アゴニストとアンタゴニストは、潜在的な薬剤として開発されています。

産業: ノシセプチン受容体機能とそのさまざまな生理学的プロセスにおける役割を研究するための診断ツールとアッセイの開発に使用されています

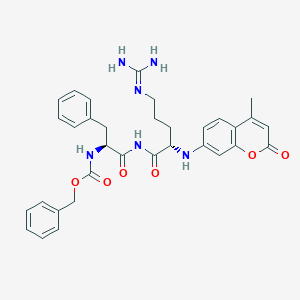

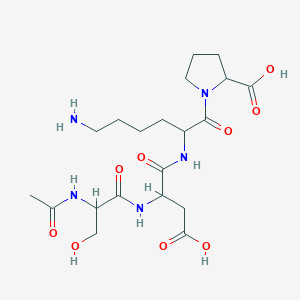

類似化合物との比較

ノシセプチンは、その独特の受容体と古典的なオピオイド受容体での活性がないことから、他のオピオイドペプチドとは異なります。類似の化合物には以下のようなものがあります。

ダイノルフィンA: κオピオイド受容体に結合し、鎮痛作用があります。

エンドルフィン: μオピオイド受容体に結合し、痛みの緩和と幸福感に関与しています。

エンケファリン: δオピオイド受容体に結合し、痛みの調節と免疫応答において役割を果たしています。

ノシセプチンは、オピオイド様ペプチドと抗オピオイドペプチドの両方の役割を果たすことができ、特定の受容体を持っているため、治療開発のためのユニークな標的となっています .

特性

IUPAC Name |

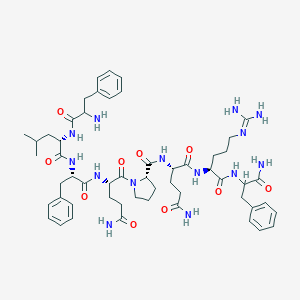

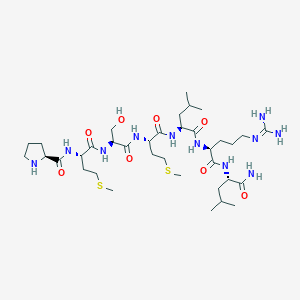

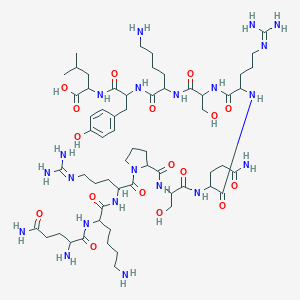

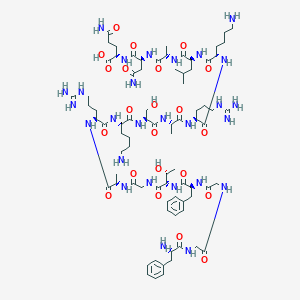

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H129N27O22/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULGYDLMFSFVBL-SMFNREODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H129N27O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168933 | |

| Record name | Nociceptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1809.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170713-75-4 | |

| Record name | Nociceptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170713754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nociceptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCICEPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AYI9N34FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。